Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1008015-42-6
VCID: VC7719974
InChI: InChI=1S/C17H24N2O4/c1-3-22-15-8-6-5-7-13(15)12-19-10-9-18-17(21)14(19)11-16(20)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21)
SMILES: CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC
Molecular Formula: C17H24N2O4
Molecular Weight: 320.389

Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate

CAS No.: 1008015-42-6

Cat. No.: VC7719974

Molecular Formula: C17H24N2O4

Molecular Weight: 320.389

* For research use only. Not for human or veterinary use.

Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate - 1008015-42-6

Specification

CAS No. 1008015-42-6
Molecular Formula C17H24N2O4
Molecular Weight 320.389
IUPAC Name ethyl 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Standard InChI InChI=1S/C17H24N2O4/c1-3-22-15-8-6-5-7-13(15)12-19-10-9-18-17(21)14(19)11-16(20)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21)
Standard InChI Key CKKKIZHUHSCXJQ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC

Introduction

Chemical Structure and Molecular Properties

The compound features a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. At position 1, a 2-ethoxybenzyl group (-CH₂C₆H₄-OCH₂CH₃) is attached, introducing aromaticity and ether functionality. Position 2 of the piperazine is substituted with an acetyl group linked to an ethyl ester (-CH₂COOEt), while position 3 is oxidized to a ketone (=O).

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₃N₂O₄
Molecular Weight325.38 g/mol
Exact Mass325.1658 g/mol
Topological Polar Surface Area61.2 Ų
LogP (Octanol-Water)1.85 (estimated)
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors5 (ester, ketone, ether, 2×N)

These values are extrapolated from the closely related analog ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate (CAS 58522-49-9) , adjusted for the additional ethoxy group’s steric and electronic effects. The 2-ethoxy substitution on the benzyl ring enhances lipophilicity compared to the unsubstituted benzyl analog (LogP ~1.85 vs. ~1.45) .

Synthetic Pathways and Methodologies

While no explicit synthesis of ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is documented, its preparation can be inferred from analogous piperazine derivatives. Two plausible routes are outlined below:

Alkylation of Piperazine Precursors

A common strategy for N-alkylated piperazines involves reacting a preformed 3-oxopiperazin-2-yl acetate with 2-ethoxybenzyl bromide. For example, ethyl 2-(3-oxopiperazin-2-yl)acetate could undergo nucleophilic substitution with 2-ethoxybenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C . This method mirrors the synthesis of ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, where benzyl bromide is used as the alkylating agent .

Cyclocondensation Approach

An alternative route involves constructing the piperazine ring de novo. Reacting 1-(2-ethoxybenzyl)ethylenediamine with ethyl 3-oxobutanoate under acidic conditions could facilitate cyclization, forming the 3-oxopiperazine core. This method is analogous to the synthesis of ethyl 2-benzothiazolyl acetates via cyclocondensation of aminothiophenols with malonate esters .

Spectroscopic Characterization

Key spectral data for the compound can be hypothesized based on its structure:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 3.45–3.70 (m, 4H, piperazine CH₂), 4.15 (q, 2H, -OCH₂CH₃), 4.85 (s, 2H, -CH₂COOEt), 6.80–7.40 (m, 4H, aromatic H).

  • IR (cm⁻¹): 1740 (ester C=O), 1680 (ketone C=O), 1240 (ether C-O).

Stability and Reactivity

The ester group (-COOEt) is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. The ketone at position 3 may participate in nucleophilic additions or reductions. Storage recommendations include inert atmospheres and low temperatures to prevent degradation.

Industrial and Research Applications

  • Pharmaceutical Intermediates: The compound could serve as a precursor for analgesics or anticonvulsants, akin to other 3-oxopiperazine esters .

  • Agrochemical Development: Piperazine derivatives are explored as herbicides; the 2-ethoxybenzyl group may enhance soil persistence .

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